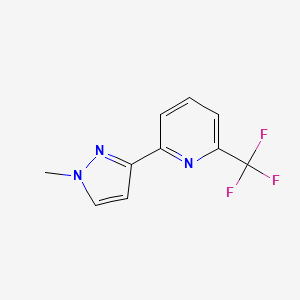

2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine

Description

2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at the 6-position and a 1-methylpyrazol-3-yl moiety at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its modular synthesis and tunable physicochemical properties .

Properties

Molecular Formula |

C10H8F3N3 |

|---|---|

Molecular Weight |

227.19 g/mol |

IUPAC Name |

2-(1-methylpyrazol-3-yl)-6-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C10H8F3N3/c1-16-6-5-8(15-16)7-3-2-4-9(14-7)10(11,12)13/h2-6H,1H3 |

InChI Key |

FZCVHQTUZDTVPM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)C2=NC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-3-pyrazolecarboxaldehyde, which is then reacted with a trifluoromethylpyridine derivative under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and improved safety. These methods are designed to be atom-economical and environmentally benign, avoiding the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups like amines or halides.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Its unique structure and potential biological activities make it a candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial research.

Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the pyrazole and pyridine rings can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine (Compound 6h)

- Structure : The pyrazole ring in this analog (6h) is substituted with benzyl, ethoxy, and methyl groups at positions 4, 3, and 5, respectively .

- Synthesis : Prepared via nucleophilic aromatic substitution using 2-fluoro-6-(trifluoromethyl)pyridine and a substituted pyrazole in acetonitrile at 180°C for 2 hours, achieving an 89% yield after silica gel chromatography .

- Key Differences : The bulky benzyl and ethoxy groups may hinder rotational freedom and reduce solubility compared to the simpler methyl substituent in the target compound.

3-Pyrazol-1-ylpyridine Derivatives

Heterocycle Replacement: Pyrazole vs. Imidazole

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine (Compound 14a)

- Structure : Replaces the pyrazole ring with an imidazole, introducing an additional nitrogen atom in the heterocycle .

- Synthesis : Synthesized via Ullmann coupling of 2-bromo-6-(trifluoromethyl)pyridine with imidazole using CuI/L-proline catalysis (90°C, 24 hours) .

- Key Differences : The imidazole’s dual nitrogen atoms enhance hydrogen-bonding capacity, which could improve binding affinity in biological targets but may also increase polarity and reduce membrane permeability compared to the pyrazole analog.

Complex Hybrid Structures from Patents

- 6-(1-(3,6-Dimethylpyrazin-2-yl)piperidin-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)quinoline: Features a quinoline core and piperidine-pyrazine substituents, increasing molecular complexity .

- Key Differences : These compounds exhibit higher molecular weight and structural rigidity, which may limit bioavailability compared to the simpler pyridine-pyrazole scaffold of the target compound.

Trifluoromethyl Group Positioning and Bioisosteres

- Comparison with 2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine :

- The trifluoromethyl group is retained at the 6-position, but the imidazo[4,5-b]pyridine core introduces fused aromaticity, altering π-π stacking interactions .

Biological Activity

2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its efficacy and mechanisms.

Molecular Structure:

- Chemical Formula: C10H8F3N3

- Molecular Weight: 227.19 g/mol

- CAS Number: 1818100-16-1

- IUPAC Name: 2-methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine

The compound features a pyridine ring substituted with a trifluoromethyl group and a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

Antiparasitic Activity

Research has indicated that derivatives of pyrazole, including the compound , exhibit notable antiparasitic properties. For instance, studies have shown that modifications in the pyrazole structure can significantly influence potency against parasites. The introduction of specific substituents can enhance activity, as observed with EC50 values indicating the concentration required for 50% inhibition of parasite growth.

| Compound | EC50 (μM) | Remarks |

|---|---|---|

| This compound | 0.064 | Enhanced potency compared to unsubstituted variants |

| N-methyl pyrazole derivative | 0.115 | Twofold less active than the methyl-substituted variant |

This suggests that structural modifications can lead to significant variations in biological efficacy.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The following table summarizes findings related to anti-inflammatory activity:

| Compound | IC50 (μg/mL) | COX Inhibition |

|---|---|---|

| This compound | 54.65 | Comparable to standard diclofenac sodium |

| Other tested pyrazoles | Varies | Range from 60.56 to 69.15 μg/mL |

The selectivity index for COX inhibitors indicates that this compound may be a promising candidate for developing anti-inflammatory drugs.

Study on Metabolic Stability

A study focused on the metabolic stability of various pyrazole derivatives, including the target compound, revealed insights into its pharmacokinetic properties. The metabolic clearance rates were assessed using human liver microsomes, showing that:

- The compound exhibited moderate stability with a clearance rate of approximately 42 μL/min/mg.

- Structural modifications aimed at reducing metabolic degradation were explored, resulting in improved stability without compromising activity.

Toxicity Assessment

Toxicological evaluations indicated that while some pyrazole derivatives exhibit toxicity (e.g., H301: toxic if swallowed), the target compound's toxicity profile remains under investigation. Initial assessments suggest that it may have a higher safety margin compared to other more toxic derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling reactions between pyrazole and pyridine precursors. Key steps include:

- Coupling : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazole moiety to the pyridine core.

- Functionalization : Introduction of the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu reagents) or direct fluorination.

- Purification : Techniques like preparative HPLC or supercritical fluid chromatography (SFC) are critical for isolating enantiomers and removing byproducts .

- Quality Control : Validate purity via ¹H NMR (e.g., characteristic peaks for pyrazole and trifluoromethyl groups) and ESI-MS (m/z ~243 [M+H]⁺).

Q. How can researchers characterize the electronic and steric effects of the trifluoromethyl group in this compound?

- Methodological Answer :

- X-ray crystallography : Resolves spatial arrangement and confirms substituent positions.

- DFT calculations : Predict electron density distribution and dipole moments to assess electronic effects.

- NMR spectroscopy : Compare chemical shifts of adjacent protons (e.g., pyridine C-H groups) to evaluate electron-withdrawing impacts of CF₃ .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Target Screening : Use fluorescence-based ATP-competitive binding assays to test inhibition against kinase panels (e.g., tyrosine or serine/threonine kinases).

- Co-crystallization : Solve crystal structures of the compound bound to kinases (e.g., EGFR or BRAF) to identify binding motifs.

- SAR Studies : Modify the pyrazole’s methyl group or pyridine’s substituents to assess potency changes, referencing similar compounds with pyrazole-pyridine scaffolds .

Q. How can researchers address contradictory bioactivity data across different cell lines?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, growth medium, and incubation time.

- Metabolic Stability Tests : Use liver microsomes to evaluate if metabolic degradation explains variability.

- Orthogonal Assays : Validate results via Western blot (target phosphorylation) and apoptosis assays (Annexin V/PI staining) .

Q. What computational approaches are recommended for predicting off-target interactions?

- Methodological Answer :

- Molecular Docking : Screen against databases like ChEMBL or PDB to identify non-kinase targets (e.g., GPCRs or ion channels).

- Machine Learning : Train models on datasets of trifluoromethyl-containing compounds to predict ADMET properties.

- MD Simulations : Analyze binding stability in aqueous environments to prioritize in vitro testing .

Data Analysis and Structural Insights

Q. How can researchers resolve discrepancies in NMR spectra caused by tautomerism in the pyrazole ring?

- Methodological Answer :

- Variable Temperature NMR : Monitor peak splitting at low temperatures to identify tautomeric equilibria.

- Isotopic Labeling : Use ¹⁵N-labeled analogs to trace proton exchange pathways.

- 2D NMR (COSY, NOESY) : Map coupling networks to assign tautomeric forms .

Q. What strategies enhance metabolic stability of the trifluoromethyl group in vivo?

- Methodological Answer :

- Isosteric Replacement : Substitute CF₃ with CHF₂ or SF₅ to balance lipophilicity and metabolic resistance.

- Prodrug Design : Mask the pyridine nitrogen with bioreversible groups (e.g., acyloxyalkyl esters).

- CYP Inhibition Assays : Identify metabolic hotspots via cytochrome P450 screening .

Synthetic and Analytical Challenges

Q. How can enantiomeric impurities be minimized during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure catalysts (e.g., BINAP ligands) in asymmetric coupling steps.

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IA) for resolution.

- Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.